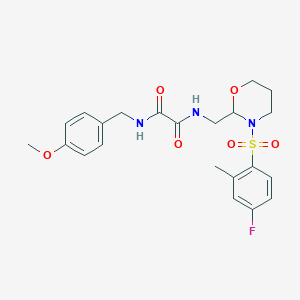

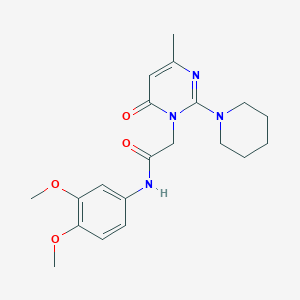

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups, including a sulfonyl group, an oxazinan ring, and an oxalamide group. It also contains fluorine and methoxy substituents, which are common in organofluorine compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and rings. The 3D structure would be determined by the arrangement of these groups in space .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom could influence its reactivity and stability .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

Compounds with sulfonamide derivatives, especially those incorporated into phthalocyanine structures, have been characterized for their photophysical and photochemical properties, showing potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Insecticidal Activity

Novel insecticides with unique chemical structures, such as flubendiamide, show strong activity against lepidopterous pests. The uniqueness comes from novel substituents like a sulfonylalkyl group, indicating a potential direction for the development of new agents for pest control (Tohnishi et al., 2005).

Catalysis and Synthetic Chemistry

The enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis, represents a novel approach in synthetic chemistry. This process, using N-fluorobis(phenyl)sulfonimide as both an oxidant and fluorine source, showcases the potential for creating C-F bonds directly at specific positions in aliphatic aldehydes, overcoming challenges like competitive difluorination and nonfluorination (Li, Wu, & Wang, 2014).

Medicinal Chemistry

Sulfonamide derivatives, particularly those targeting androgen receptors or orexin receptors, demonstrate significant potential in developing treatments for conditions ranging from androgen-responsive diseases to compulsive eating disorders. These applications highlight the versatility of sulfonamide groups in drug development (Tucker, Crook, & Chesterson, 1988); (Piccoli et al., 2012).

Environmental Chemistry

Research into sulfonamide compounds has also extended into environmental chemistry, particularly in the selective separation of aqueous sulphate anions, demonstrating the utility of such compounds in water treatment and purification processes (Luo et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6S/c1-15-12-17(23)6-9-19(15)33(29,30)26-10-3-11-32-20(26)14-25-22(28)21(27)24-13-16-4-7-18(31-2)8-5-16/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWWXFJJXGJNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2711422.png)

![2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2711425.png)

![7-chloro-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2711428.png)

![2-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2711429.png)

![Methyl [(6-chloropyridazin-3-YL)thio]acetate](/img/structure/B2711433.png)

![2-Chloro-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B2711435.png)

![N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2711441.png)